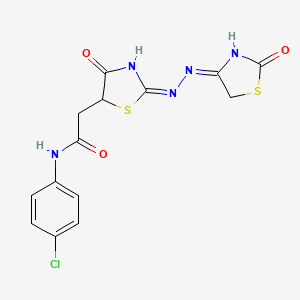

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGKJNWYXKCAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiazolidinone Derivatives with Acetamide Substituents

N-(2,3-Dimethylphenyl)-2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)acetamide

- Structural Similarities : Shares the thiazolidin-4-one core and acetamide linkage.

- Key Differences: Substituted with 2,3-dimethylphenyl and 4-chloro-2-methylanilino groups instead of a hydrazono-oxothiazolidinylidene system.

N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide

- Structural Similarities: Contains a fused thiazolo[4,5-d]pyridazinone ring and acetamide group.

- Key Differences: The fused pyridazinone ring replaces the hydrazono-thiazolidinone system.

- Impact : Extended aromaticity may enhance π-π interactions with biological targets, but reduced flexibility could limit binding to certain enzymes .

Compounds with Hydrazono or Thioxo Modifications

(E)-N-(2-Hydroxyphenyl)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

- Structural Similarities: Features a thiazolidinone core with a benzylidene substituent.

- Key Differences : Thioxo (C=S) group at position 2 instead of oxo (C=O) and a methoxyphenyl substituent.

- The methoxy group may improve antioxidant activity .

N-(4-((E)-4-Oxo-3-((E)-Pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-5-ylidene)methyl)phenyl)acetamide

- Structural Similarities: Incorporates a rhodanine-like thioxothiazolidinone core.

- Key Differences: Pyridinylmethylene and thioxo groups replace the hydrazono-oxothiazolidinylidene system.

- Impact : The pyridine ring introduces basicity, which could influence pharmacokinetics, such as oral absorption .

Heterocyclic Systems with Halogenated Phenyl Groups

2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methylisoxazol-3-yl)acetamide

- Structural Similarities : Contains a 4-chlorophenyl group and acetamide linkage.

- Key Differences: Oxadiazolidinone replaces the thiazolidinone core.

- Impact: The oxadiazolidinone’s higher electronegativity may improve metabolic stability but reduce hydrogen-bonding capacity compared to thiazolidinones .

Data Table: Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.